2-Chloro-3-(1-(4-methoxybenzyl)-1H-pyrazol-4-yl)pyridine
CAS No.:
Cat. No.: VC13711925
Molecular Formula: C16H14ClN3O
Molecular Weight: 299.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14ClN3O |
|---|---|
| Molecular Weight | 299.75 g/mol |
| IUPAC Name | 2-chloro-3-[1-[(4-methoxyphenyl)methyl]pyrazol-4-yl]pyridine |
| Standard InChI | InChI=1S/C16H14ClN3O/c1-21-14-6-4-12(5-7-14)10-20-11-13(9-19-20)15-3-2-8-18-16(15)17/h2-9,11H,10H2,1H3 |
| Standard InChI Key | IMRZQMCBSASOEH-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CN2C=C(C=N2)C3=C(N=CC=C3)Cl |
| Canonical SMILES | COC1=CC=C(C=C1)CN2C=C(C=N2)C3=C(N=CC=C3)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
2-Chloro-3-(1-(4-methoxybenzyl)-1H-pyrazol-4-yl)pyridine (molecular formula: C17H15ClN4O) features a pyridine ring fused to a pyrazole moiety. Key structural elements include:
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Pyridine Core: A six-membered aromatic ring with a chlorine substituent at position 2.
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Pyrazole Substituent: A five-membered heterocycle attached to position 3 of the pyridine, further substituted with a 4-methoxybenzyl group at the pyrazole’s nitrogen atom.
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4-Methoxybenzyl Group: A benzyl derivative with a methoxy (-OCH3) group at the para position, enhancing lipophilicity and influencing receptor binding .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C17H15ClN4O |
| Molecular Weight | 338.78 g/mol |
| IUPAC Name | 2-Chloro-3-[1-(4-methoxybenzyl)-1H-pyrazol-4-yl]pyridine |
| Key Functional Groups | Chloropyridine, Pyrazole, Methoxybenzyl |
Synthesis and Chemical Reactivity
Synthetic Strategies
The compound is synthesized via modular cross-coupling reactions, leveraging palladium-catalyzed Suzuki-Miyaura couplings and nucleophilic aromatic substitution (SNAr).
Suzuki Coupling Approach
A representative route involves:
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Preparation of Pyrazole Boronic Ester: 1-(4-Methoxybenzyl)-1H-pyrazole-4-boronic ester is synthesized via alkylation of pyrazole with 4-methoxybenzyl chloride .
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Cross-Coupling with Chloropyridine: Reaction with 2-chloro-3-iodopyridine under Pd(PPh3)4 catalysis yields the target compound .
SNAr Displacement
Alternative methods employ SNAr reactions, where a nitro group on pyridine is displaced by a pyrazole anion. For example, 2-chloro-3-nitropyridine reacts with in situ-generated pyrazole anions to form the pyrazolylpyridine scaffold .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Boronic ester formation | 4-Methoxybenzyl chloride, K2CO3, DMF | 75% |
| Suzuki coupling | Pd(PPh3)4, Na2CO3, DME/H2O | 65% |
Reactivity and Functionalization
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Chlorine Substitution: The 2-chloro group on pyridine is amenable to displacement by nucleophiles (e.g., amines, alkoxides), enabling diversification .
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Methoxybenzyl Group: The electron-donating methoxy group stabilizes the benzyl moiety against oxidative degradation, a feature critical for in vivo stability .
Biological Activity and Pharmacological Applications
Allosteric Modulation of M4 mAChRs
Pyrazol-4-yl-pyridine derivatives are established positive allosteric modulators (PAMs) of M4 mAChRs, which regulate dopamine and glutamate signaling in the CNS . Key findings include:
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Binding Affinity: Analogous compounds exhibit pKb values of 6.3–6.5, indicating moderate affinity for the allosteric site .
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Cooperativity with Acetylcholine (ACh): Enhances ACh efficacy by 25–50-fold (log αACh = 1.38–1.74), suggesting synergistic activation .
Table 3: Pharmacological Parameters of Analogs
| Compound | pKb | log αACh |
|---|---|---|
| Pyrazol-4-yl-pyridine | 6.4 | 1.62 |
Therapeutic Implications
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Neurological Disorders: M4 PAMs show promise in treating schizophrenia (via dopamine modulation) and Alzheimer’s disease (via cholinergic enhancement) .
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Cancer: Structural analogs like CDK8 inhibitors demonstrate antiproliferative activity in colorectal cancer models .
Physicochemical Characterization
Solubility and Lipophilicity
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logP: Estimated at 2.8 (calculated via Percepta), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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Aqueous Solubility: <10 µg/mL (predicted), necessitating formulation enhancements for oral bioavailability .
Stability Profile
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Oxidative Stability: The 4-methoxybenzyl group confers resistance to CYP450-mediated oxidation, as observed in analogs .
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Hydrolytic Degradation: Susceptible to acid-catalyzed cleavage of the methoxybenzyl-pyrazole bond under strongly acidic conditions (pH < 2).
Comparative Analysis with Structural Analogs
Chlorine vs. Iodo Substituents
Replacing chlorine with iodine (as in 4-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[4,3-c]pyridine ) increases molecular weight (399.61 g/mol) and polarizability, enhancing halogen bonding interactions in receptor binding.
Methoxybenzyl vs. Cyanophenyl Groups
Analogous compounds with 2-cyanophenyl substituents (e.g., ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate ) exhibit reduced logP (1.9) but higher metabolic clearance due to cytochrome P450 interactions .
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